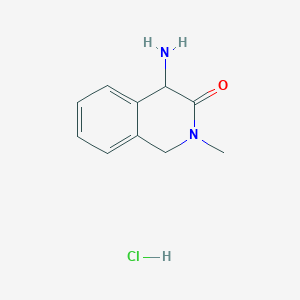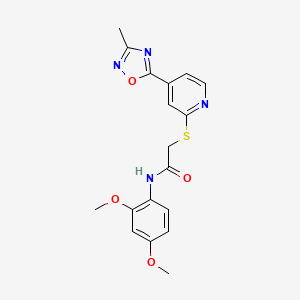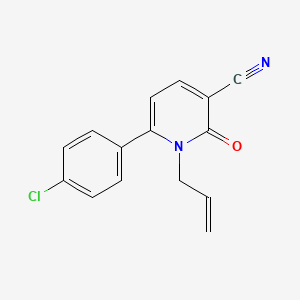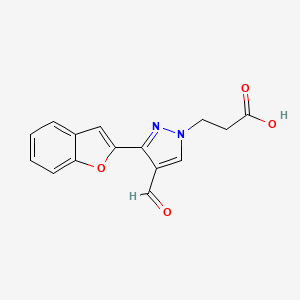![molecular formula C12H16N2O4 B2633230 N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide CAS No. 385381-60-2](/img/structure/B2633230.png)
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide” is a chemical compound with the molecular formula C12H16N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound is used in the field of early discovery research .
Molecular Structure Analysis
The InChI code for “N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide” is 1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Overview of Countercurrent Separation Techniques
Countercurrent separation (CCS) techniques, including countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), have been highlighted for their effectiveness in purifying compounds such as phenylethanoid glycosides (PhGs) and iridoids, which share structural similarities with N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide. CCS offers advantages over traditional chromatography by avoiding issues like low sample recovery and the need for large amounts of organic solvents. The review by Luca et al. (2019) offers an extensive overview of CCS applications in isolating these phytochemicals, underscoring the method's potential for isolating similar complex molecules efficiently (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).
Metabolic Functionalization and Pharmacologic Activity
El-Haj and Ahmed (2020) discuss the metabolic functionalization of alkyl moieties in drug molecules through hydroxy and carboxy functionalization. This process modifies the hydrophobicity of drug molecules, affecting their pharmacologic activity. The review provides insights into how the structure of drug molecules, including those similar to this compound, influences their metabolic pathways and pharmacological outcomes (El-Haj & Ahmed, 2020).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids and their structure-activity relationships (SARs) have been thoroughly reviewed by Razzaghi-Asl et al. (2013). Given the structural resemblance of this compound to hydroxycinnamic acids, insights into the importance of structural features like the ortho-dihydroxy phenyl group (catechol moiety) for antioxidant activity could be relevant for understanding the compound's potential antioxidant applications (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Environmental Relevance and Biodegradability of Organophosphonates
The review by Rott, Steinmetz, and Metzger (2018) on organophosphonates examines their environmental impact, biodegradability, and removal in wastewater treatment plants. This information can be instrumental in understanding the environmental fate of compounds like this compound, especially regarding their stability, potential for biodegradation, and implications for water treatment processes (Rott, Steinmetz, & Metzger, 2018).
Zukünftige Richtungen
The future directions for “N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide” are not clear at this time. As it is part of a collection of rare and unique chemicals provided to early discovery researchers , it may be used in various research applications. Further studies could potentially reveal more about its properties and potential uses.
Eigenschaften
IUPAC Name |
N'-(1,3-dihydroxy-2-methylpropan-2-yl)-N-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWXOYAJEXJJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)





![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2633170.png)